molecular formula C24H31FN4O3S B2772108 2-[(2,5-dimethylphenyl)methyl]-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1lambda6,2,6-thiadiazinane-1,1-dione CAS No. 946371-18-2

2-[(2,5-dimethylphenyl)methyl]-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1lambda6,2,6-thiadiazinane-1,1-dione

Cat. No.: B2772108
CAS No.: 946371-18-2
M. Wt: 474.6
InChI Key: YVGFJNVDZPSTKL-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylphenyl)methyl]-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1lambda6,2,6-thiadiazinane-1,1-dione is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

2-[(2,5-dimethylphenyl)methyl]-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1lambda6,2,6-thiadiazinane-1,1-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethylphenyl)methyl]-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1lambda6,2,6-thiadiazinane-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazinane ring.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dimethylphenyl)methyl]-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1lambda6,2,6-thiadiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylphenyl)methyl]-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1lambda6,2,6-thiadiazinane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethan-1-amine: Shares the fluorophenyl group but lacks the thiadiazinane ring.

    1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a fluorophenyl group and a different heterocyclic structure.

    2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine: Features a piperazine moiety but differs in the overall structure.

Uniqueness

2-[(2,5-dimethylphenyl)methyl]-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1lambda6,2,6-thiadiazinane-1,1-dione is unique due to its combination of a thiadiazinane ring, a piperazine moiety, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN4O3S/c1-19-4-5-20(2)21(16-19)17-28-10-3-11-29(33(28,31)32)18-24(30)27-14-12-26(13-15-27)23-8-6-22(25)7-9-23/h4-9,16H,3,10-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGFJNVDZPSTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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